molecular formula C8H14ClNO2S B12097587 Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide CAS No. 71387-21-8

Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide

Cat. No.: B12097587
CAS No.: 71387-21-8
M. Wt: 223.72 g/mol
InChI Key: WCZAUGCRQZCICN-UHFFFAOYSA-N
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Description

Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide is an organosulfur compound with the molecular formula C8H14ClNOS. This compound is notable for its unique chemical structure, which includes a thiocarbamate group and a chloroallyl ester moiety. It is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide typically involves the reaction of diethylthiocarbamic acid with 2-chloroallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol or thiol derivatives.

    Substitution: The chloroallyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Various substituted allyl derivatives.

Scientific Research Applications

Chemistry: Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to investigate the effects of organosulfur compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide involves its interaction with molecular targets such as enzymes and receptors. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloroallyl ester moiety can undergo metabolic transformations, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Diethylthiocarbamic acid S-2-chloroethyl ester
  • Diethylthiocarbamic acid S-2-chloropropyl ester
  • Diethylthiocarbamic acid S-2-chlorobutyl ester

Comparison: Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide is unique due to the presence of the chloroallyl group, which imparts distinct reactivity compared to other similar compounds. This structural feature allows for specific interactions and transformations that are not possible with other esters, making it valuable in specialized applications.

Properties

CAS No.

71387-21-8

Molecular Formula

C8H14ClNO2S

Molecular Weight

223.72 g/mol

IUPAC Name

O-(2-chloroprop-2-enoxy) N,N-diethylcarbamothioate

InChI

InChI=1S/C8H14ClNO2S/c1-4-10(5-2)8(13)12-11-6-7(3)9/h3-6H2,1-2H3

InChI Key

WCZAUGCRQZCICN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OOCC(=C)Cl

Origin of Product

United States

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